molecular formula C19H28ClN3O3 B6363276 tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate CAS No. 1253528-06-1

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate

Cat. No.: B6363276
CAS No.: 1253528-06-1
M. Wt: 381.9 g/mol
InChI Key: QHRCHNAZWGPNPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates like tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate often involves amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Infrared Spectroscopy (IR Spectrum) and Mass Spectrometry (electron ionization) . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as Infrared Spectroscopy (IR Spectrum) and Mass Spectrometry (electron ionization) . The compound’s properties like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in various databases .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of n-boc-protected anilines , which are often used in the production of pharmaceuticals and other organic compounds.

Mode of Action

The compound interacts with its targets through a process known as carbamylation . This involves the addition of a carbamate group to the target molecule, which can alter its properties and behavior. The exact changes that occur depend on the specific target and the context in which the interaction takes place .

Biochemical Pathways

Given its use in the synthesis of n-boc-protected anilines , it may be involved in pathways related to the synthesis and metabolism of these compounds.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given its use in the synthesis of N-Boc-protected anilines , it may play a role in the production of these compounds, which can have various effects depending on their specific structures and properties.

Properties

IUPAC Name

tert-butyl N-[1-[[(3-chlorophenyl)carbamoylamino]methyl]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O3/c1-18(2,3)26-17(25)23-19(10-5-4-6-11-19)13-21-16(24)22-15-9-7-8-14(20)12-15/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRCHNAZWGPNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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